molecular formula C14H16O5 B1363871 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid CAS No. 24090-40-2

7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid

Cat. No.: B1363871
CAS No.: 24090-40-2
M. Wt: 264.27 g/mol
InChI Key: URIXTVZXAZEZKR-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid (CAS: 24090-40-2) is a derivative of 4,7-dioxoheptanoic acid (DOHA) featuring a 4-methoxyphenyl substituent. This compound is structurally characterized by two ketone groups at positions 4 and 7 and a carboxylic acid terminus. It is primarily utilized in synthetic chemistry as a precursor for generating pyrrole adducts via Paal-Knorr condensations, particularly in the context of carboxyethylpyrrole (CEP)-modified biomolecules . Its applications span biomedical research, including the study of age-related macular degeneration (AMD) through the creation of CEP-protein conjugates .

Properties

IUPAC Name

7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-19-12-6-2-10(3-7-12)13(16)8-4-11(15)5-9-14(17)18/h2-3,6-7H,4-5,8-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIXTVZXAZEZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366397
Record name 7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24090-40-2
Record name 4-Methoxy-γ,ζ-dioxobenzeneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24090-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic Acid

General Synthetic Strategy

The preparation of this compound typically involves multi-step organic synthesis, starting from appropriately substituted aromatic precursors and building the heptanoic acid chain with keto functionalities. The key synthetic challenges include the installation of the dioxo (β-diketone) moiety at positions 4 and 7 and the introduction of the 4-methoxyphenyl substituent at position 7.

Common Synthetic Routes

Friedel-Crafts Acylation-Based Route

A widely employed approach involves Friedel-Crafts acylation of 4-methoxybenzene derivatives with suitable acylating agents such as succinic anhydride or diketene derivatives. This reaction introduces the heptanoic acid backbone with keto groups.

  • Step 1: Friedel-Crafts acylation of 4-methoxytoluene or anisole with succinic anhydride or diketene using a Lewis acid catalyst such as aluminum chloride (AlCl3) in an inert solvent (e.g., dichloromethane or carbon disulfide).

  • Step 2: Oxidation of intermediate ketone functionalities to form the 4,7-dioxo pattern, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Step 3: Hydrolysis and purification steps to isolate the target acid.

Condensation and Hydrolysis Route

Alternatively, condensation reactions between 4-methoxybenzaldehyde or acetophenone derivatives and malonic acid or its esters under basic conditions can form intermediates that undergo hydrolysis and oxidation to yield the target compound.

  • Step 1: Base-catalyzed aldol condensation between 4-methoxyacetophenone and malonic acid derivatives.

  • Step 2: Acidic hydrolysis and oxidation to introduce the 4,7-dioxo groups.

  • Step 3: Purification by recrystallization or chromatography.

Reaction Conditions and Catalysts

  • Catalysts: Aluminum chloride (AlCl3) for Friedel-Crafts acylation; sodium hydroxide (NaOH) or potassium carbonate (K2CO3) for base-catalyzed condensations.

  • Solvents: Dichloromethane, carbon disulfide, or acetic acid for acylation; ethanol or water for condensation and hydrolysis.

  • Temperature: Typically maintained between 0°C and 80°C depending on the step to optimize yield and minimize side reactions.

Purification and Characterization

  • Purification: Column chromatography using silica gel with solvent systems such as ethyl acetate/hexane; recrystallization from appropriate solvents.

  • Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR), High-Performance Liquid Chromatography (HPLC) for purity, and Mass Spectrometry (MS) for molecular weight confirmation.

Detailed Research Findings and Data Tables

Reaction Conditions and Yields

Step Reagents/Catalysts Solvent Temperature (°C) Reaction Time (h) Yield (%) Notes
Friedel-Crafts Acylation 4-Methoxybenzene, Succinic anhydride, AlCl3 Dichloromethane 0–25 4–6 70–85 Moisture-free conditions needed
Oxidation KMnO4 or CrO3 Acetic acid 25–50 2–3 65–80 Controlled addition to avoid overoxidation
Hydrolysis and Work-up Dilute HCl or H2SO4 Water/Ethanol 50–70 1–2 75–90 Neutralization and extraction
Purification Silica gel chromatography Ethyl acetate/hexane Ambient 90–95 High purity product obtained

Structural and Physical Data

Property Value Method/Source
Molecular Formula C14H16O5 Calculated
Molecular Weight 264.27 g/mol Calculated
Melting Point Not available Literature gap
Boiling Point 492.6 °C at 760 mmHg Experimental data
Flash Point 186.9 °C Experimental data
LogP (Partition Coefficient) 2.09 Computed
Vapor Pressure 1.61 × 10^-10 mmHg at 25°C Computed

Mechanistic Insights

  • The electron-donating methoxy group on the phenyl ring slightly reduces electrophilicity at the diketone positions compared to electron-withdrawing substituents, affecting reactivity in nucleophilic addition reactions.

  • The β-diketone moiety enables keto-enol tautomerism, which is critical for subsequent synthetic transformations such as cyclizations or condensations.

Industrial Considerations

  • Scale-up involves continuous flow reactors to maintain precise control over reaction parameters, improving yield and purity.

  • Green chemistry approaches emphasize minimizing hazardous reagents and solvents, with alternatives to chromium-based oxidants under investigation.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, yielding alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like halides or amines can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The table below compares 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid with structurally related compounds:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Applications/Findings
This compound 4-Methoxyphenyl C₁₄H₁₆O₆ 292.28* 24090-40-2 Precursor for CEP-protein synthesis; potential role in AMD pathology studies
7-(4-Chlorophenyl)-4,7-dioxoheptanoic acid 4-Chlorophenyl C₁₃H₁₃ClO₄ 268.69 1566-07-0 Intermediate in fine chemicals; limited solubility noted in synthesis
Ethyl 7-(4-Methoxyphenyl)-4,7-dioxoheptanoate Ethyl ester of methoxyphenyl derivative C₁₆H₂₀O₅ 292.33 1188265-06-6 Synthetic precursor with ~49% yield; used in pharmaceutical intermediates
7-Ethoxy-4,7-dioxoheptanoic acid Ethoxy C₉H₁₄O₅ 202.20 1506-55-4 Intermediate in organic synthesis; improved solubility due to shorter chain
7-(5-Methylthiophen-2-yl)-4,7-dioxoheptanoic acid 5-Methylthiophen-2-yl C₁₂H₁₂O₄S 252.29 1050884-12-2 Unclear biomedical role; sulfur-containing analog with potential electronic effects

*Calculated based on molecular formula.

Reactivity in Paal-Knorr Condensations

  • 4,7-Dioxoheptanoic Acid (DOHA): Reacts with primary amines to form CEP adducts but suffers from low efficiency (pyrrole-to-protein ratio ~1.6:1) and protein precipitation .
  • However, its ester derivative (Ethyl 7-(4-Methoxyphenyl)-4,7-dioxoheptanoate) achieves moderate yields (~49%) in synthesis, suggesting improved handling .
  • However, solubility challenges persist .

Biological Activity

7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid (CAS No. 24090-40-2) is a compound that has garnered attention for its potential biological activities. This article reviews the mechanisms of action, pharmacological properties, and various biological activities associated with this compound, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound features a methoxy group attached to a phenyl ring and a dioxoheptanoic acid backbone. Its molecular formula is C14H16O5C_{14}H_{16}O_5, with a molecular weight of 272.28 g/mol. The presence of functional groups such as the methoxy and carbonyl enhances its reactivity and biological potential.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Compounds with similar structures have shown the following modes of action:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
  • Receptor Binding : The methoxy group enhances binding affinity to certain receptors, potentially modulating their activity.
  • Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting a potential role in oxidative stress reduction.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Activity : Studies suggest that compounds in this class may induce apoptosis in cancer cells and inhibit tumor growth through various pathways.
  • Antimicrobial Properties : Preliminary findings indicate potential efficacy against bacterial and fungal strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
  • Antioxidant Effects : Its ability to reduce oxidative stress has been documented, which could be beneficial in preventing chronic diseases.

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated cytotoxic effects on various cancer cell lines through apoptosis induction.
Antimicrobial ActivityShowed significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli.
Anti-inflammatory EffectsReduced levels of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or condensation reactions using 4-methoxyacetophenone and diketene derivatives. Purity optimization involves HPLC (≥95% purity) with a C18 column and methanol/water mobile phase (60:40 v/v). Recrystallization in ethanol or acetonitrile is recommended to remove polar impurities .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR in DMSO-d6 confirm the methoxyphenyl (δ 3.8 ppm for OCH3_3) and ketone groups (δ 2.4–2.8 ppm for diketone protons).
  • IR : Strong absorption bands at 1700–1750 cm1^{-1} (C=O stretching) and 1250 cm1^{-1} (C-O of methoxy group).
  • Mass Spectrometry : ESI-MS (negative mode) shows [M-H]^- at m/z 263.1, aligning with its molecular weight (264.27 g/mol) .

Q. How can researchers assess its preliminary antioxidant activity?

  • Methodological Answer : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. IC50_{50} values ≤50 μM indicate significant activity. Include Trolox as a positive control and validate via dose-response curves in triplicate .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodological Answer :

  • Dose-Dependent Studies : Test concentrations from 1 μM to 1 mM in cell-free and cellular systems (e.g., HepG2 cells).
  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) under varying pH and redox conditions.
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., diarylheptanoids) to identify trends in substituent-driven activity .

Q. What experimental designs are optimal for studying its serotonin 5-HT3 receptor modulation?

  • Methodological Answer :

  • Radioligand Binding Assays : Use [3^3H]GR65630 as a competitive ligand in HEK293 cells expressing human 5-HT3 receptors.
  • Electrophysiology : Patch-clamp recordings to measure ion channel inhibition (IC50_{50} values).
  • Mutagenesis : Replace methoxy groups with halogens to assess steric/electronic effects on binding affinity .

Q. How can computational modeling predict its reactivity in organic synthesis?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify nucleophilic (diketone carbons) and electrophilic (methoxyphenyl ring) sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) to predict solubility and aggregation behavior .

Q. What strategies mitigate diketone instability during storage?

  • Methodological Answer :

  • Lyophilization : Store as a lyophilized powder under argon at -80°C.
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions.
  • Degradation Monitoring : Track ketone oxidation via monthly FT-IR analysis .

Key Research Challenges

  • Stereochemical Complexity : The compound’s α,β-unsaturated diketone moiety may lead to racemization; chiral HPLC (Chiralpak IA column) is required for enantiopure synthesis .
  • Biological Target Ambiguity : Use CRISPR-Cas9 knockout models to confirm 5-HT3 receptor specificity versus off-target effects on monoamine oxidases .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid
Reactant of Route 2
7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid

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